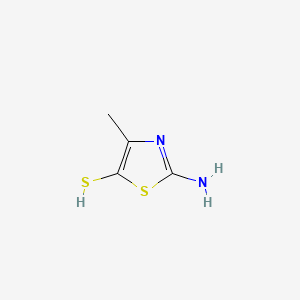
2-Amino-4-methyl-1,3-thiazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methyl-1,3-thiazole-5-thiol, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2S2 and its molecular weight is 146.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antioxidant Activity
Recent studies have demonstrated that derivatives of 2-amino-4-methyl-1,3-thiazole-5-thiol exhibit notable antioxidant properties. For instance, compounds synthesized from this scaffold were evaluated for their radical scavenging abilities against various free radicals using methods such as DPPH and superoxide radical scavenging assays. The results indicated that certain derivatives showed significant antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress-related diseases .
2. Antimicrobial Properties
The thiazole ring system is known for its antimicrobial effects. Derivatives of this compound have been tested against a range of pathogenic microorganisms. In vitro studies revealed that these compounds possess substantial antibacterial and antifungal activities, outperforming standard antibiotics in some cases. For example, specific derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, which are responsible for various infections .
3. Anticancer Potential
The compound's structure allows it to interact with biological targets relevant to cancer therapy. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Research has indicated that modifications on the thiazole scaffold can enhance the activity against specific cancer types, highlighting the importance of structure-activity relationship (SAR) studies in drug design .
Materials Science Applications
1. Electrochemical Sensors
this compound has been utilized in the development of electrochemical sensors. A nanocomposite made from this compound was employed to create sensors for detecting doxorubicin, a chemotherapeutic agent. The modified electrodes displayed enhanced sensitivity and selectivity, indicating the compound's utility in biosensing applications .
2. Anti-Corrosion Agents
The anti-corrosion properties of thiazole derivatives have been explored extensively. Studies indicate that this compound can form protective films on metal surfaces, thereby reducing corrosion rates significantly. This application is particularly relevant in industries where metal integrity is crucial .
Environmental Chemistry Applications
1. Heavy Metal Ion Detection
Research has shown that this compound can act as a chelating agent for heavy metals like lead and mercury. Its ability to form stable complexes with these ions makes it a candidate for environmental remediation strategies aimed at removing toxic metals from contaminated water sources .
Data Tables
Case Studies
- Antioxidant Study : A series of 2-amino-4-methylthiazole derivatives were synthesized and evaluated for their antioxidant activity using DPPH assays. Compounds showed varying degrees of effectiveness, with some exhibiting IC50 values lower than standard antioxidants.
- Antimicrobial Evaluation : Derivatives were tested against various bacterial strains using agar diffusion methods. Results indicated that certain fluorinated derivatives had MIC values significantly lower than conventional antibiotics.
- Electrochemical Sensing Application : A study demonstrated the use of a modified glassy carbon electrode with a nanocomposite containing 2-amino-4-methylthiazole for the detection of doxorubicin in biological samples, showcasing its practical application in clinical diagnostics.
Propriétés
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-2-3(7)8-4(5)6-2/h7H,1H3,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGBUOHERPGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













